4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylethenyl group, a sulfonyl group, and a benzoic acid moiety. Its molecular formula is C15H13NO4S, and it has a molecular weight of 303.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid include:
Phenyl sulfonylacetophenone: Known for its use in heterocyclic synthesis and various organic transformations.
4-[(1E)-2-phenylethenesulfonamido]benzoic acid: Shares structural similarities and is used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex chemical reactions and developing new materials and drugs .
Properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonyl-prop-2-enylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-2-13-19(17-10-8-16(9-11-17)18(20)21)24(22,23)14-12-15-6-4-3-5-7-15/h2-12,14H,1,13H2,(H,20,21)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZHIQNUZLJTQG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.